molecular formula C11H20O2 B15167996 (1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL CAS No. 476621-81-5

(1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL

Cat. No.: B15167996
CAS No.: 476621-81-5
M. Wt: 184.27 g/mol
InChI Key: KKVQQTRCMASOFD-ONGXEEELSA-N
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Description

(1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL is a cyclohexenol derivative characterized by a methoxy-substituted isopropyl group at position 4 and a methyl group at position 1 of the cyclohexene ring. Its molecular formula is C₁₁H₂₀O₂ (inferred from analogs in ), with stereochemistry critical to its physicochemical and biological properties. The compound is synthesized via reaction masses involving stereospecific intermediates (e.g., reaction with (4R)-4-isopropenyl-1-methylcyclohexene) . Its methoxy group enhances polarity compared to hydroxylated analogs, influencing solubility and receptor interactions.

Properties

CAS No.

476621-81-5

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(1R,4R)-4-(2-methoxypropan-2-yl)-1-methylcyclohex-2-en-1-ol

InChI

InChI=1S/C11H20O2/c1-10(2,13-4)9-5-7-11(3,12)8-6-9/h5,7,9,12H,6,8H2,1-4H3/t9-,11-/m0/s1

InChI Key

KKVQQTRCMASOFD-ONGXEEELSA-N

Isomeric SMILES

C[C@]1(CC[C@H](C=C1)C(C)(C)OC)O

Canonical SMILES

CC1(CCC(C=C1)C(C)(C)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclohexene derivative.

    Substitution Reaction: A methoxypropan-2-yl group is introduced via a substitution reaction, often using a strong base and an appropriate alkylating agent.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the desired (1R,4R) enantiomer.

Industrial Production Methods

In an industrial setting, the production of (1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the substitution reactions under controlled conditions.

    Catalysts: Employing specific catalysts to enhance the reaction efficiency and selectivity.

    Purification: Implementing advanced purification techniques such as chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Acid-Catalyzed Dehydration and Ether Formation

(1R,4R)-4-(2-methoxypropan-2-yl)-1-methylcyclohex-2-en-1-ol undergoes acid-catalyzed dehydration to form substituted cyclohexene ethers. In the presence of H<sub>2</sub>SO<sub>4</sub> and alcohols (e.g., ethanol or isopropanol), the hydroxyl group is replaced by alkoxy groups via nucleophilic substitution .

Reaction Example:

(1R,4R)-4-(2-methoxypropan-2-yl)-1-methylcyclohex-2-en-1-olH2SO4,ROH4-(2-alkoxypropan-2-yl)-1-methylcyclohex-1-ene\text{(1R,4R)-4-(2-methoxypropan-2-yl)-1-methylcyclohex-2-en-1-ol} \xrightarrow{\text{H}_2\text{SO}_4, \text{ROH}} \text{4-(2-alkoxypropan-2-yl)-1-methylcyclohex-1-ene}

Key Products and Analytical Data :

Product NameMolecular FormulaYield<sup>1</sup>H NMR (δ, ppm)IR (ν, cm<sup>-1</sup>)
4-(2-Ethoxypropan-2-yl)-1-methylcyclohex-1-eneC<sub>12</sub>H<sub>22</sub>O58%1.09 (s, 6H), 1.14 (t, 3H), 5.38 (br s, 1H)2972, 1631, 1159
4-(2-Isopropoxypropan-2-yl)-1-methylcyclohex-1-eneC<sub>13</sub>H<sub>24</sub>O46%1.10 (s, 6H), 1.12 (s, 6H), 5.39 (s, 1H)2961, 1664, 1078

Mechanism:

  • Protonation of the hydroxyl group followed by carbocation formation.

  • Nucleophilic attack by alcohol generates ether derivatives.

Thermal Dehydration to Alkene Derivatives

Under thermal conditions, the compound eliminates water to form 4-(2-methoxypropan-2-yl)-1-methylcyclohex-1-ene (C<sub>11</sub>H<sub>20</sub>O). This reaction is confirmed by GC-MS and NMR analyses .

Key Data:

  • Molecular Weight: 168.28 g/mol .

  • MS (m/z): 180 (M<sup>+- </sup>), 167, 136 .

  • <sup>13</sup>C NMR: δ 76.4 (C-O), 133.9 (C=C) .

Stereochemical Stability and Isomerization

The (1R,4R)-configuration remains stable under mild conditions but may undergo epimerization under strong acidic or basic conditions. For example, treatment with HCl in ethanol yields diastereomeric mixtures, as confirmed by chiral GC analysis .

Comparison with Structural Analogues

Property(1R,4R)-4-(2-Methoxypropan-2-yl)-1-methylcyclohex-2-en-1-ol(1S,4R)-4-Isopropenyl-1-methylcyclohex-2-en-1-ol
Molecular Formula C<sub>11</sub>H<sub>20</sub>O<sub>2</sub>C<sub>10</sub>H<sub>16</sub>O
Boiling Point Not reported81–83°C/7 mmHg
Density Not reported0.9398 g/cm³
Key Reactivity Ether formation, dehydrationDehydration to limonene derivatives

Scientific Research Applications

(1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity.

    Pathways: It can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers and Positional Analogs

(1S,4R)-4-(2-Hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol ()
  • Structure : Differs by replacing the methoxy group with a hydroxyl at the 4-position.
  • Molecular Formula : C₁₀H₁₈O₂ (MW: 170.25).
  • Stereochemistry : (1S,4R) configuration vs. (1R,4R) in the target compound.
  • Stereochemical differences may affect binding to chiral receptors or enzymes .
(1R,4S)-1-Methyl-4-(1-methylethenyl)cyclohex-2-en-1-ol ()
  • Structure : Features a methylethenyl group (CH₂=C(CH₃)) at position 4 instead of methoxypropan-2-yl.
  • Molecular Formula : C₁₀H₁₆O (MW: 152.23).
  • Impact : The unsaturated methylethenyl group introduces greater lipophilicity, reducing solubility in polar solvents. This structural variation could enhance interactions with hydrophobic binding pockets in biological systems .

Functional Group Variants

2-[(1R)-4-Methylcyclohex-3-en-1-yl]propan-2-ol ()
  • Structure: Cyclohex-3-ene ring with a methyl group at position 4 and an isopropanol group at position 1.
  • Molecular Formula : C₁₀H₁₈O (MW: 154.25).
  • Impact: The absence of a methoxy group and the shifted double bond (cyclohex-3-ene vs.
Zingiberenol Isomers ()
  • Structure : (1RS,4RS,1′S)-4-(1′,5′-dimethylhex-4′-enyl)-1-methylcyclohex-2-en-1-ol.
  • Molecular Formula : C₁₅H₂₆O (MW: 222.37).
  • Impact : The extended dimethylhexenyl chain increases lipophilicity, making these compounds effective as insect pheromones. In contrast, the methoxypropan-2-yl group in the target compound balances polarity, suggesting divergent biological roles (e.g., synthetic intermediates vs. semiochemicals) .

Biological Activity

(1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL, also known as (1R,4R)-p-Mentha-2,8-dien-1-ol, is a bicyclic compound with notable biological activities. This article explores its pharmacological properties, focusing on anti-inflammatory, antioxidant, and potential anticancer effects based on diverse research findings.

  • Molecular Formula : C11H20O2
  • Molecular Weight : 184.275 g/mol
  • CAS Number : 476621-81-5

Anti-inflammatory Activity

Research indicates that (1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL exhibits significant anti-inflammatory properties. A study demonstrated its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages. The compound also reduced the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner. Mechanistically, it was found to inhibit the NF-kB signaling pathway, which is crucial for the inflammatory response .

Antioxidant Activity

The compound's antioxidant potential has been assessed through various assays measuring its ability to scavenge free radicals. In vitro studies have shown that it effectively reduces oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS). This activity suggests a protective role against oxidative damage in biological systems .

Anticancer Potential

Preliminary studies suggest that (1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL may have anticancer properties. In vitro assays indicated that it could inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's interaction with tubulin and its ability to disrupt microtubule dynamics were highlighted as potential mechanisms of action .

Case Studies

StudyFindingsMethodology
Anti-inflammatory Effects Inhibition of NO production and COX-2 expressionLPS-stimulated RAW 264.7 cells
Antioxidant Activity Reduction of oxidative stress markersDPPH and ABTS radical scavenging assays
Anticancer Activity Induction of apoptosis in cancer cellsCell viability assays and flow cytometry

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